a-Chaconine

Antiproliferative Cytotoxicity Endometrial cancer

α-Chaconine (CAS 20562-03-2) is a steroidal glycoalkaloid reference material essential for compound-specific calibration in LC-MS/HPLC-ELSD workflows analyzing potato-derived products, where the α-chaconine:α-solanine ratio varies 8.8-fold across cultivars. Researchers requiring authentic α-chaconine-not α-solanine or the deglycosylated aglycone solanidine-should procure this ≥98% HPLC-purity standard to ensure valid quantitative results in food safety compliance testing, plant metabolomics, and mechanistic studies. • Quantification Accuracy: Eliminates cross-calibration errors caused by variable α-chaconine:α-solanine ratios (0.41-3.61) across potato cultivars. • Membrane Disruption Studies: Intact chacotrioside moiety required for cholesterol-binding and hemolysis assays-deglycosylated solanidine is inactive. • Apoptosis Research: Validated ERK 1/2 signaling and caspase-3-dependent apoptosis tool with 5.6-fold greater potency (IC₅₀ 4.72 µM in RL95-2) than α-solanine (26.27 µM). • Supply Chain: Available as certified reference material from ISO 9001 and ISO Guide 34 accredited sources, with full certificates of analysis for regulatory traceability.

Molecular Formula C45H73NO14
Molecular Weight 852.1 g/mol
Cat. No. B15287603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Chaconine
Molecular FormulaC45H73NO14
Molecular Weight852.1 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C
InChIInChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35+,36+,37+,38-,39-,40-,41-,42-,43+,44-,45-/m0/s1
InChIKeyTYNQWWGVEGFKRU-OHIAVPKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Chaconine Procurement Guide: Steroidal Glycoalkaloid Reference Standard for Analytical and Pharmacological Research


α-Chaconine (CAS 20562-03-2) is a steroidal glycoalkaloid (SGA) of the solanidane-type, consisting of the aglycone solanidine glycosylated with a branched chacotriose trisaccharide (glucose substituted with two rhamnose units at the C2 and C4 positions) [1]. It occurs naturally alongside α-solanine in Solanaceae plants, particularly potato (Solanum tuberosum), where these two SGAs together account for approximately 95% of the total glycoalkaloid content [2]. α-Chaconine is distinguished from α-solanine by its trisaccharide composition (chacotriose vs. solatriose), despite sharing the identical solanidine aglycone core [3]. As a botanical reference material, α-chaconine is available at analytical purity levels typically ≥95% to ≥99% (HPLC), with procurement options including certified reference standards and high-purity powders for research applications [4].

Why α-Chaconine Cannot Be Substituted by α-Solanine or Aglycone Derivatives in Analytical and Bioactivity Studies


Although α-chaconine and α-solanine share the same solanidine aglycone core and co-occur in potato tissues, their biological and physicochemical behaviors diverge significantly due to differing trisaccharide moieties (chacotriose vs. solatriose). Direct substitution of α-chaconine with α-solanine is invalid for quantitative analytical calibration, membrane interaction studies, or cytotoxicity assessments because the two compounds exhibit quantitatively distinct potency profiles across multiple assay systems [1]. Furthermore, substitution with the deglycosylated aglycone solanidine eliminates the sterol-binding and membrane-disrupting activities that are carbohydrate-dependent, fundamentally altering the compound's mechanism of action [2]. The variable α-chaconine:α-solanine ratio across potato cultivars (ranging from 0.41 to 3.61) further underscores that these compounds are not stoichiometrically interchangeable in natural product research or food safety analysis [3].

α-Chaconine Product-Specific Quantitative Evidence: Head-to-Head Comparisons with α-Solanine and Related Analogs


α-Chaconine Exhibits 5.6-Fold Higher Antiproliferative Potency Than α-Solanine in Human Endometrial Cancer Cells

In a direct head-to-head comparison using the RL95-2 human endometrial cancer cell line, α-chaconine demonstrated an IC50 of 4.72 µM, which is 5.6-fold lower (more potent) than the IC50 of α-solanine (26.27 µM). α-Chaconine also outperformed the reference ERα inhibitor MPP (IC50 20.01 µM) and the Akt inhibitor API-1 (IC50 56.67 µM) [1]. At a concentration of 10 µM, α-chaconine effectively reduced p-Akt(Ser473)/Akt ratio, while α-solanine required 20–50 µM to achieve comparable effects [1].

Antiproliferative Cytotoxicity Endometrial cancer

α-Chaconine Demonstrates Superior Membrane-Disrupting Activity Compared to α-Solanine in Cholesterol-Containing Model Membranes

In a comparative study using phosphatidylcholine/cholesterol liposomes at pH 7.2, α-chaconine induced significant membrane disruption and leakage, whereas α-solanine was virtually without effect under identical conditions [1]. The order of membrane-disrupting potency was established as α-tomatine > α-chaconine > α-solanine, with α-chaconine showing intermediate but clearly detectable activity while α-solanine exhibited negligible disruption [1]. This differential activity is attributed to the chacotriose vs. solatriose sugar moiety difference, which alters sterol-binding affinity and membrane insertion behavior [1].

Membrane disruption Liposome permeability Sterol binding

α-Chaconine Is a Potent Cholinesterase Inhibitor, Whereas α-Solanine Exhibits Only Weak to Moderate Activity

According to the NTP toxicological review, α-chaconine was characterized as a potent cholinesterase inhibitor, while α-solanine exhibited only weak to moderate cholinesterase inhibition [1]. In an in vitro system testing seven solanaceous glycoalkaloids and three alkaloids at concentrations of 33–41 ppm, α-chaconine was among the compounds evaluated for acetylcholinesterase inhibition, with the glycoalkaloids as a class showing 4.2–26.8% inhibition [2]. Notably, the aglycone solanidine showed markedly reduced anticholinesterase activity (4.2–15.4%) compared to the intact glycosides, confirming the carbohydrate moiety's essential role in enzyme inhibition [2]. Both α-chaconine and α-solanine inhibit both acetylcholinesterase and butyrylcholinesterase, distinguishing them from most other plant-derived cholinesterase inhibitors [3].

Acetylcholinesterase inhibition Butyrylcholinesterase Enzyme inhibition

α-Chaconine Induces Caspase-3-Dependent Apoptosis in HT-29 Colon Cancer Cells via ERK Pathway Inhibition

In HT-29 human colon cancer cells, α-chaconine induced apoptosis in a time- and concentration-dependent manner as demonstrated by flow cytometric analysis [1]. Caspase-3 activity and the active form of caspase-3 were increased 12 hours after α-chaconine treatment [1]. Mechanistically, α-chaconine-induced apoptosis was prevented by caspase inhibitors (N-Ac-DEVD-CHO and Z-VAD-fmk) and potentiated by PD98059, an ERK inhibitor, confirming pathway-specific action [1]. Phosphorylation of ERK was reduced by α-chaconine treatment, indicating that the compound induces apoptosis through inhibition of ERK 1/2 phosphorylation and subsequent activation of caspase-3 [1].

Apoptosis Caspase-3 ERK signaling Colon cancer

Glycosylation Pattern Determines Membrane Activity: α-Chaconine (Chacotrioside) vs. Solanidine Aglycone

Structure-activity relationship studies demonstrate that the intact chacotrioside moiety of α-chaconine is essential for its membrane-disrupting and enzyme-inhibitory activities. Removal of sugar residues to yield the aglycone solanidine results in a substantial decrease in the effectiveness at a given concentration for inhibiting cell growth [1]. Specifically, α-chaconine (chacotrioside), solamargine, and β-solamarine showed similar hemolytic activity, while deglycosylated derivatives exhibited markedly reduced or abolished activity [2]. Furthermore, ring E-opened dihydro-derivatives of related chacotriosides did not bind to cholesterol or stigmasterol in vitro, did not disrupt PC/cholesterol liposomes, and did not inhibit acetylcholinesterase, confirming the structural requirements for bioactivity [2].

Structure-activity relationship Glycoside Aglycone Hemolysis

Cultivar-Dependent α-Chaconine:α-Solanine Ratios Necessitate Compound-Specific Analytical Standards

In quantitative analysis of potato glycoalkaloids, the ratio of α-chaconine to α-solanine varies dramatically across potato cultivars, ranging from 0.41 in Russet Burbank potatoes to 3.61 in Atlantic potatoes grown in Hebei, China [1]. Total glycoalkaloid levels in whole potatoes ranged from 4.72 mg/kg for Shepody to 34.45 mg/kg for Russet Burbank [1]. This wide variation demonstrates that α-chaconine and α-solanine do not occur in fixed stoichiometric ratios, making compound-specific calibration with authentic α-chaconine reference material essential for accurate quantification in food safety, plant metabolomics, and toxicological studies [1].

Analytical chemistry Quantification Food safety Reference standard

Optimal Application Scenarios for α-Chaconine Based on Product-Specific Evidence


Quantitative Analytical Standard for Potato Glycoalkaloid Profiling in Food Safety and Plant Metabolomics

α-Chaconine reference material (≥95% to ≥99% HPLC purity) is required for accurate quantification in LC-MS and HPLC-ELSD workflows analyzing potato-derived products. Given that the α-chaconine:α-solanine ratio varies 8.8-fold across cultivars (0.41 to 3.61) [1], compound-specific calibration using authentic α-chaconine is essential for valid analytical results in food safety compliance testing, toxicological exposure assessment, and plant metabolomics studies. The compound is available as certified reference material from ISO 9001 and Guide 34 accredited suppliers, ensuring traceability for regulatory submissions [2].

Tool Compound for ERK-Mediated Apoptosis and Caspase-3 Activation Studies

α-Chaconine is validated as a mechanistic tool for investigating ERK 1/2 signaling and caspase-3-dependent apoptosis, particularly in HT-29 colon cancer models. The compound induces time- and concentration-dependent apoptosis with caspase-3 activation detectable at 12 hours, and its effects are potentiated by the ERK inhibitor PD98059 while being blocked by caspase inhibitors Z-VAD-fmk and N-Ac-DEVD-CHO [1]. This well-characterized pathway specificity makes α-chaconine suitable for signal transduction research requiring a defined apoptotic stimulus acting through ERK inhibition.

Membrane Interaction and Sterol-Binding Studies Requiring Active Glycoside

α-Chaconine is the appropriate potato SGA for investigations of sterol-mediated membrane disruption, given its demonstrated activity in cholesterol-containing liposome systems at pH 7.2, where α-solanine is inactive [1]. For studies examining glycoalkaloid-sterol complex formation, hemolysis, or membrane permeability changes, the intact chacotrioside moiety is essential—deglycosylated aglycone solanidine does not bind cholesterol or disrupt membranes [1]. Researchers should confirm procurement of the intact α-chaconine glycoside, not hydrolyzed derivatives, to ensure experimental validity.

High-Potency Antiproliferative Lead Compound for Endometrial and Other ER-Positive Cancer Models

With an IC50 of 4.72 µM in RL95-2 endometrial cancer cells—5.6-fold more potent than α-solanine (26.27 µM)—α-chaconine offers a more sensitive tool for investigating glycoalkaloid-mediated antiproliferative mechanisms [1]. The compound effectively suppresses p-Akt(Ser473)/Akt and p-ERα/ERα ratios at concentrations as low as 2.5–10 µM, providing a defined molecular target profile involving Akt and ERα signaling [1]. This potency advantage reduces the required compound quantity for dose-response studies and minimizes solvent-related artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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